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Compound of Interest

7-Oxa-2-azaspiro[3.5]nonane
Compound Name:
hydrochloride

Cat. No.: B1429399

Abstract

This document provides a comprehensive guide for the synthesis of 7-Oxa-2-
azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold in modern medicinal
chemistry. Spirocyclic systems, particularly those incorporating azetidine rings, are of
significant interest as bioisosteres for common motifs like piperidine, offering improved
physicochemical properties and novel three-dimensional exit vectors for drug design[1][2]. This
guide details a robust, two-stage synthetic pathway, including the rationale behind the chosen
methodology, a step-by-step experimental protocol, and expected characterization data. The
protocol is designed for researchers in synthetic chemistry and drug development, providing
the necessary detail for successful replication and scale-up.

Synthesis Pathway Overview and Rationale

The construction of the 7-Oxa-2-azaspiro[3.5]nonane core is a strategic process that leverages
common starting materials to build the unique spirocyclic architecture. The presented synthesis
is adapted from established methods for analogous spirocyclic ketones and involves two
primary stages:

o Stage 1: Cyclization to form the Lactam Intermediate. This key step involves a double
cyclization reaction to construct the spirocyclic lactam, 7-Oxa-2-azaspiro[3.5]nonan-1-one.
This approach is advantageous as it builds the core structure efficiently.
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Stage 2: Reduction of the Lactam. The lactam is subsequently reduced to the corresponding
secondary amine using a powerful reducing agent, Lithium Aluminum Hydride (LAH). This is
a classic and highly effective transformation for converting amides to amines without
affecting the ether linkage in the second ring.

Stage 3: Hydrochloride Salt Formation. The final step involves converting the purified free
base into its stable and readily handled hydrochloride salt.

Rationale for Method Selection:

Expertise & Experience: The choice of a lactam reduction pathway is rooted in its reliability
and high functional group tolerance. While other methods for synthesizing azetidines exist,
such as [2+2] cycloadditions, the reduction of a well-defined lactam intermediate provides a
clear and scalable route with predictable outcomes[1][3]. Using Lithium Aluminum Hydride is
standard practice for this transformation, ensuring complete reduction of the amide carbonyl.

Trustworthiness: This multi-step synthesis includes purification and characterization
checkpoints after each key transformation. The intermediate lactam can be isolated and
verified before proceeding, ensuring the integrity of the final product. The final conversion to
the hydrochloride salt not only improves the compound's stability and handling
characteristics but also provides a crystalline solid that is amenable to purification and
analysis.

Overall Synthesis Scheme
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Caption: High-level overview of the synthetic pathway.
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Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All operations should be

conducted in a well-ventilated fume hood using appropriate personal protective equipment

(PPE).

Materials and Reagents @@

Reagent Formula CAS No. Supplier Notes
Bis(2-chloroethyl) Acutely toxic, handle
CaHsCI20 111-44-4 _ _
ether with extreme caution.
Cyanoacetaldehyde
) C7H13NOz2 63545-75-5
diethyl acetal
N,N-
Dimethylformamide CsH/NO 68-12-2 Use anhydrous grade.
(DMF), Anhydrous
Potassium Carbonate, )
K2COs 584-08-7 Finely powdered.
Anhydrous
Potassium lodide Kl 7681-11-0 Catalyst.
o ) Extremely reactive
Lithium Aluminum
) LiAlHa 16853-85-3 with water. Handle
Hydride (LAH) )
under inert gas.
Tetrahydrofuran
C4HsO 109-99-9 Use anhydrous grade.
(THF), Anhydrous
Diethyl Ether,
(C2Hs)20 60-29-7
Anhydrous
Hydrochloric Acid, 4M )
o HCI 7647-01-0 Corrosive.
in Dioxane
Sodium Sulfate, For drying organic
Na2S0a4 7757-82-6
Anhydrous layers.
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Stage 1: Synthesis of 7-Oxa-2-azaspiro[3.5]nonan-1-one
(Lactam)

This procedure is adapted from a patented method for a structurally similar compound and
involves a tandem alkylation and cyclization reaction[4].

o Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical
stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF,
1000 mL).

o Add Reagents: Add bis(2-chloroethyl) ether (100 g, 0.70 mol), cyanoacetaldehyde diethyl
acetal (109 g, 0.77 mol), anhydrous potassium carbonate (116 g, 0.84 mol), and potassium
iodide (8.3 g, 0.05 mol)[4].

o Reaction: Heat the mixture to 85°C and stir vigorously for 18 hours under a nitrogen
atmosphere. The reaction progress can be monitored by TLC or LC-MS.

o Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water (2
L) and extract with ethyl acetate (3 x 500 mL).

e Wash: Combine the organic layers and wash with water (2 x 400 mL) followed by brine (1 x
400 mL).

e Dry and Concentrate: Dry the organic phase over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude lactam intermediate.

 Purification: The crude product can be purified by column chromatography on silica gel
(using a gradient of ethyl acetate in hexanes) to afford the pure lactam as a solid.

Stage 2: Reduction to 7-Oxa-2-azaspiro[3.5]nonane (Free
Base)

CAUTION: Lithium Aluminum Hydride (LAH) reacts violently with water. All glassware must be
oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or
Argon).
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LAH Suspension: In a 2 L three-necked round-bottom flask equipped with a mechanical
stirrer, dropping funnel, and nitrogen inlet, carefully suspend LAH (1.5 eq relative to the
lactam) in anhydrous Tetrahydrofuran (THF, 800 mL). Cool the suspension to 0°C in an ice-
water bath.

Substrate Addition: Dissolve the purified lactam from Stage 1 in anhydrous THF (200 mL)
and add it dropwise to the LAH suspension via the dropping funnel, maintaining the internal
temperature below 10°C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Then, heat the reaction to reflux (approx. 66°C) and stir for 6-12 hours,
until TLC or LC-MS indicates complete consumption of the starting material.

Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and slowly
guench the excess LAH by the sequential dropwise addition of:

o Water (X mL)
o 15% aqueous NaOH (X mL)

o Water (3X mL) (Where X = grams of LAH used). This procedure is designed to precipitate
the aluminum salts as a granular solid that is easy to filter.

Filtration and Extraction: Stir the resulting slurry at room temperature for 1 hour. Filter the
mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl
acetate.

Concentration: Combine the filtrate and washings and concentrate under reduced pressure
to yield the crude 7-Oxa-2-azaspiro[3.5]nonane free base. The crude product can be purified
by vacuum distillation or column chromatography if necessary.

Stage 3: Formation of 7-Oxa-2-azaspiro[3.5]nonane
Hydrochloride

o Dissolution: Dissolve the purified free base from Stage 2 in anhydrous diethyl ether or
isopropanol (approx. 10 mL per gram of amine).
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 Acidification: Cool the solution to 0°C. Slowly add a 4M solution of HCI in dioxane dropwise
with stirring until the solution becomes acidic (test with pH paper).

» Precipitation: A white precipitate of the hydrochloride salt will form. Continue stirring at 0°C
for 30 minutes to ensure complete precipitation.

« Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold,
anhydrous diethyl ether, and dry it under high vacuum to a constant weight.

Characterization and Validation (Trustworthiness)

To ensure the identity and purity of the final product, the following analytical data should be
acquired.

o Appearance: White to off-white crystalline solid.
e Molecular Formula: C7H14CINOJ5].
e Molecular Weight: 163.64 g/mol [5].

e 'H NMR (400 MHz, D20): Expected signals for the azetidine and tetrahydropyran protons.
The spectrum will be more complex than the free base due to protonation.

e 13C NMR (100 MHz, D20): Signals corresponding to the 7 unique carbons in the structure.

e Mass Spectrometry (ESI+): Calculated for C7H1aNO* [M+H]*: 128.1070; Found: 128.1075
(example).

Purity (HPLC): >95% desired.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the laboratory procedure.
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Caption: Step-by-step laboratory workflow diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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